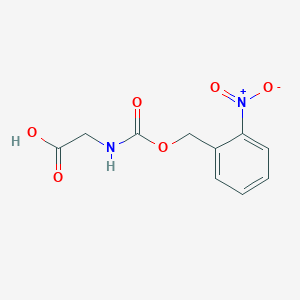

(((2-Nitrobenzyl)oxy)carbonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of photolabile protecting group (PPG), which is a chemical modification to a molecule that can be removed with light . PPGs enable high degrees of chemoselectivity as they allow researchers to control spatial, temporal, and concentration variables with light . The removal of a PPG does not require chemical reagents, and the photocleavage of a PPG is often referred to as “traceless reagent processes”, and is often used in biological model systems and multistep organic syntheses .

Molecular Structure Analysis

The molecular formula of(((2-Nitrobenzyl)oxy)carbonyl)glycine is C10H10N2O6 . Its molecular weight is 254.20 . Chemical Reactions Analysis

(((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of Nitrobenzyl-based PPGs, which are often considered the most commonly used PPGs . These PPGs are traditionally identified as Norrish Type II reaction as their mechanism was first described by Norrish in 1935 . Norrish elucidated that an incident photon (200 nm < λ < 320 nm) breaks the N=O π-bond in the nitro-group, bringing the protected substrate into a diradical excited state .

Scientific Research Applications

- CNB-glycine is commonly employed as a photolabile protecting group in biological studies. Upon exposure to UV light, it undergoes decarboxylation, releasing the photoprotected species. Researchers use this property to control biological processes with spatial and temporal precision .

- Incorporating CNB-glycine into polymer matrices allows the creation of photosensitive materials. For instance, acryloylmorpholine-b-poly(2-((((2-nitrobenzyl)oxy)carbonyl)amino)ethyl methacrylate) hydrogels have been engineered. These hydrogels serve as carriers for hydrophilic compounds and can be triggered by UV light for controlled drug release .

Photolysis and Phototriggering

Photosensitive Polymers and Hydrogels

Mechanism of Action

Target of Action

The primary target of the compound (((2-Nitrobenzyl)oxy)carbonyl)glycineIt’s known that similar compounds, referred to as “caged compounds”, are often used in biological systems for the rapid release of biologically-active species at or near their site of action .

Mode of Action

The compound (((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of caged compound. The mode of action of these compounds involves a process known as photolysis, which is the decomposition or separation of molecules by the absorption of light .

In the case of (((2-Nitrobenzyl)oxy)carbonyl)glycine, photolysis involves at least two pathways. In one pathway, a conventional 2-nitrobenzyl type rearrangement takes place to release the photoprotected species via rapid decay of an aci-nitro intermediate . In a second pathway, photodecarboxylation of the starting material occurs, leading only to a slow, minor release of the photoprotected species .

Biochemical Pathways

The biochemical pathways affected by (((2-Nitrobenzyl)oxy)carbonyl)glycine are related to its photolysis process. The compound, when exposed to light, undergoes a rearrangement that releases a photoprotected species . This process can affect various biochemical pathways depending on the nature of the photoprotected species released.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (((2-Nitrobenzyl)oxy)carbonyl)glycineSimilar caged compounds are known to have unique pharmacokinetic properties due to their ability to release biologically active species upon exposure to light .

Result of Action

The result of the action of (((2-Nitrobenzyl)oxy)carbonyl)glycine is the release of a photoprotected species upon exposure to light . This release can have various molecular and cellular effects depending on the nature of the photoprotected species and the biological system in which the compound is used.

Action Environment

The action, efficacy, and stability of (((2-Nitrobenzyl)oxy)carbonyl)glycine can be influenced by various environmental factors. For instance, the extent to which photodecarboxylation contributes to the release of the photoprotected species is affected by the nature of buffer salts in the irradiated solution . It was found to be more prominent in an amine-based buffer (MOPS) than in phosphate buffer .

properties

IUPAC Name |

2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSZZOALJWWTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((2-Nitrobenzyl)oxy)carbonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)